![molecular formula C15H19NO2Se B156579 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid CAS No. 1919-98-8](/img/structure/B156579.png)
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid, also known as IEPA, is a novel organic compound that has attracted a lot of attention in the scientific community due to its potential therapeutic applications. IEPA belongs to the class of organoselenium compounds, which have been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid is not fully understood, but it is believed to involve the modulation of several signaling pathways in the cell. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis. It also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. It also decreases the levels of reactive oxygen species (ROS), which are harmful to cells. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also has been shown to modulate the immune response by regulating the activity of immune cells, such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. It is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to using 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid in lab experiments. It is not very soluble in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid. One area of research is the development of new derivatives of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid with improved properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential therapeutic applications of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid in different disease models, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Finally, there is also a need for further studies on the mechanism of action of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid, which could lead to the development of new drugs that target similar pathways.
Métodos De Síntesis
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid can be synthesized through a simple and efficient method using 5-bromopentanoic acid and 2-(1H-indol-3-yl)ethylselenol as starting materials. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide, at a temperature of 60-80°C. The yield of 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid is typically around 60-70%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its anticancer properties. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It does this by inducing apoptosis, or programmed cell death, in the cancer cells. 5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of several diseases, including cardiovascular disease, neurodegenerative diseases, and autoimmune disorders.
Propiedades
Número CAS |
1919-98-8 |
|---|---|
Nombre del producto |
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid |
Fórmula molecular |
C15H19NO2Se |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid |
InChI |
InChI=1S/C15H19NO2Se/c17-15(18)7-3-4-9-19-10-8-12-11-16-14-6-2-1-5-13(12)14/h1-2,5-6,11,16H,3-4,7-10H2,(H,17,18) |
Clave InChI |
PWAHARVWPZVJTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCCC(=O)O |
Sinónimos |
5-[[2-(1H-Indol-3-yl)ethyl]seleno]valeric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





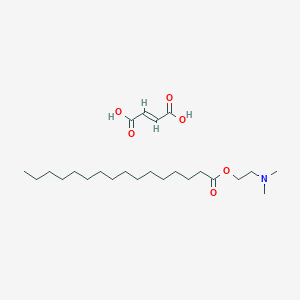
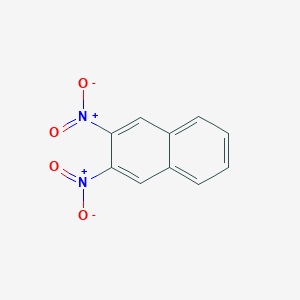

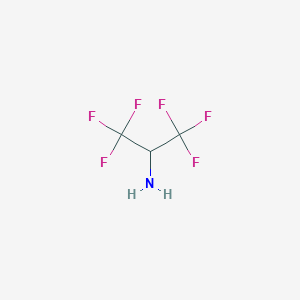
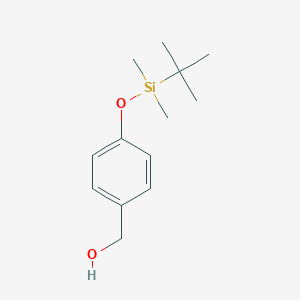
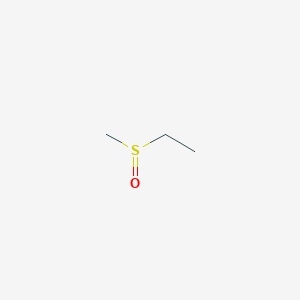

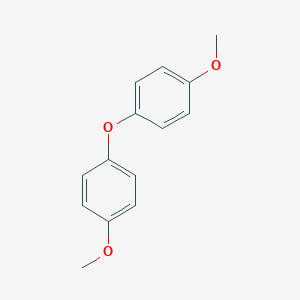

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

